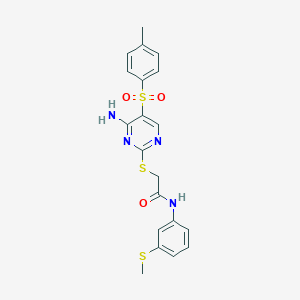

2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Description

2-((4-Amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a structurally complex compound featuring a pyrimidine core substituted with a 4-amino group, a tosyl (p-toluenesulfonyl) group at position 5, and a thioether linkage connecting the pyrimidine to an acetamide moiety. The acetamide nitrogen is further substituted with a 3-(methylthio)phenyl group. Its structural complexity allows for diverse interactions, making it a candidate for comparative analysis with analogous compounds.

Properties

IUPAC Name |

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S3/c1-13-6-8-16(9-7-13)30(26,27)17-11-22-20(24-19(17)21)29-12-18(25)23-14-4-3-5-15(10-14)28-2/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEKPENYMBJDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, characterized by the presence of a tosylpyrimidine moiety and a methylthio-substituted phenyl group, suggests diverse biological activities. This article reviews its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant research findings.

- Molecular Formula : C20H20N4O3S3

- Molecular Weight : 460.59 g/mol

- Purity : Typically ≥95% .

Biological Activity Overview

The compound has been evaluated for various biological activities, primarily focusing on its antibacterial and antifungal properties. The following sections summarize key findings from relevant studies.

Antibacterial Activity

Research indicates that 2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide exhibits notable antibacterial activity against several strains of bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for selected bacterial strains are detailed in Table 1:

| Bacterial Strain | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | 0.50 |

These results indicate that the compound is particularly effective against Gram-negative bacteria, with comparable efficacy to standard antibiotics such as ciprofloxacin .

Antifungal Activity

The compound also demonstrates antifungal properties against various fungi, including species of the genus Candida.

Antifungal Efficacy

Results from antifungal assays are summarized in Table 2:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Candida glabrata | 12 |

| Saccharomyces cerevisiae | 10 |

The compound exhibited selective action against certain Gram-positive microorganisms as well, highlighting its broad-spectrum potential .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. The MTT assay was utilized to determine cell viability in human cell lines.

Cytotoxicity Results

Table 3 presents the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| HaCat (human keratinocytes) | >100 |

| Balb/c 3T3 (mouse fibroblasts) | >100 |

These findings suggest that the compound has a favorable safety profile, exhibiting low toxicity at concentrations effective for antibacterial and antifungal activities .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of the compound with target proteins involved in bacterial growth and replication.

Binding Interactions

The docking analysis revealed strong binding affinities with key residues in bacterial targets such as DNA gyrase and MurD. The interactions included:

- Hydrogen bonds with SER1084 and ASP437.

- Pi-Pi stacking interactions with nucleotides.

These interactions are crucial for the expression of antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems (pyrimidine, thiadiazole, or thienopyrimidine) and substituent variations. Below is a detailed comparison of physicochemical properties, synthesis yields, and substituent effects:

Pyrimidine-Based Analogs

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Core : Pyrimidine with thietanyloxy and methyl substituents.

- Key Features : Ethyl ester group instead of acetamide; thioether linkage similar to the target compound.

- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

- Molecular Weight: Not explicitly stated, but calculated as ~300–330 g/mol based on formula (C₁₂H₁₆N₂O₃S₂).

The ethyl ester may lower solubility in polar solvents relative to the acetamide group.

Thiadiazole-Based Analogs ()

Several 1,3,4-thiadiazol-2-yl acetamide derivatives share the acetamide-thioether motif but differ in core heterocycles and substituents:

Comparison :

- Core Differences: Thiadiazole vs. pyrimidine.

- Substituent Effects : Bulky groups (e.g., 4-chlorobenzyl in 5e) correlate with lower melting points compared to smaller substituents (e.g., methylthio in 5f) .

- Yield Trends : Benzylthio derivatives (e.g., 5h, 88% yield) show higher synthetic efficiency than ethylthio analogs (e.g., 5g, 78%) , suggesting steric/electronic factors influence reaction pathways.

Thienopyrimidine-Based Analogs ()

2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Comparison :

Structural and Functional Insights

- Thioether Linkage : Common in all analogs; critical for conformational flexibility and sulfur-mediated interactions (e.g., metal binding).

- Amino vs. Non-Amino Pyrimidines: The 4-amino group in the target compound may enhance solubility and hydrogen-bond donation compared to non-amino analogs (e.g., ).

- Substituent Bulk : Bulky tosyl and 3-(methylthio)phenyl groups in the target compound likely reduce solubility in aqueous media but improve lipid membrane permeability.

Research Implications

- Synthetic Efficiency : Benzylthio and methylthio substituents () offer higher yields than ethylthio, guiding future synthetic strategies.

- Property Optimization : Introducing electron-withdrawing groups (e.g., tosyl in the target compound) may balance solubility and reactivity.

- Biological Potential: While biological data are absent in the provided evidence, the thioether-acetamide scaffold is recurrent in kinase inhibitors and antimicrobial agents, warranting further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.